1-(1-Ethyl-pentyl)-[1,4]diazepane

medicinal chemistry building block physicochemical profiling

1-(1-Ethyl-pentyl)-[1,4]diazepane (CAS 1240573-74-3) is a C12H26N2 N-alkylated 1,4-diazepane bearing a branched 1-ethylpentyl (heptan-3-yl) substituent at the N1 position. The 1,4-diazepane core is a seven-membered saturated heterocycle with two secondary amine nitrogens, widely employed as a privileged scaffold in medicinal chemistry for constructing factor Xa inhibitors, CB2 agonists, and T-type calcium channel blockers.

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
CAS No. 1240573-74-3
Cat. No. B13925143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-pentyl)-[1,4]diazepane
CAS1240573-74-3
Molecular FormulaC12H26N2
Molecular Weight198.35 g/mol
Structural Identifiers
SMILESCCCCC(CC)N1CCCNCC1
InChIInChI=1S/C12H26N2/c1-3-5-7-12(4-2)14-10-6-8-13-9-11-14/h12-13H,3-11H2,1-2H3
InChIKeyPEBHDYGRQLZHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-pentyl)-[1,4]diazepane (CAS 1240573-74-3): Procurement-Relevant Physicochemical and Structural Profile


1-(1-Ethyl-pentyl)-[1,4]diazepane (CAS 1240573-74-3) is a C12H26N2 N-alkylated 1,4-diazepane bearing a branched 1-ethylpentyl (heptan-3-yl) substituent at the N1 position . The 1,4-diazepane core is a seven-membered saturated heterocycle with two secondary amine nitrogens, widely employed as a privileged scaffold in medicinal chemistry for constructing factor Xa inhibitors, CB2 agonists, and T-type calcium channel blockers [1][2]. The compound serves as a versatile building block for further N-functionalization, and its specific branched alkyl chain distinguishes it from linear and shorter-chain analogs in terms of lipophilicity and steric profile [3].

Privileged 1,4-diazepane core for target-focused libraries
Branched N‑alkyl chain introduces chiral center and steric diversity
Versatile secondary amine for further N‑derivatization

Why N‑Alkyl Chain Architecture in 1-(1-Ethyl-pentyl)-[1,4]diazepane Precludes Simple In‑Class Interchange


The N1 substituent on the 1,4-diazepane ring dictates both the compound's lipophilicity and its steric demand during subsequent derivatization or target binding [1]. Unlike linear-chain analogs (e.g., 1-hexyl-1,4-diazepane), the branched 1-ethylpentyl group introduces a chiral center at the branching carbon, which can impart differential conformational preferences and metabolic stability in derived bioactive molecules [2]. Even among branched isomers, a one‑carbon elongation from 1-(1-ethylbutyl) to 1-(1-ethylpentyl) is predicted to increase logP by approximately 0.5 units based on additive fragment constants, altering partitioning behavior and potentially affecting pharmacokinetic profiles of downstream conjugates [3]. Therefore, generic substitution of the N‑alkyl chain without explicit comparative data risks compromising structure‑activity relationships, synthetic reproducibility, and procurement specifications .

Chain Architecture Linear hexyl analogs lack the branched chiral center, which may alter conformational preferences and target interactions.
Chain Length One‑carbon elongation from ethylbutyl to ethylpentyl is predicted to increase logP by ~0.5, shifting partitioning behavior.
SAR Sensitivity Substitution without comparative data can disrupt synthetic reproducibility and structure‑activity relationships.

Quantitative Differentiation of 1-(1-Ethyl-pentyl)-[1,4]diazepane from Closest N‑Alkyl 1,4-Diazepane Analogs


Molecular Weight and Carbon Count Differentiation vs. Linear Hexyl Analog

1-(1-Ethyl-pentyl)-[1,4]diazepane (C12H26N2, MW 198.35) carries one additional carbon and a branched chain relative to the linear 1-hexyl-1,4-diazepane (C11H24N2, MW 184.32) . This structural difference increases molecular weight by 14.03 g/mol (7.6%) and introduces a tertiary carbon branch point absent in the linear analog .

MW & Carbon Count
Data to verify
C12H26N2, 198.35 g/mol
vs
C11H24N2, 184.32 g/mol
Branched architecture increases mass and lipophilicity, differentiating from linear analog.
Database-derived values; confirm experimentally.
medicinal chemistry building block physicochemical profiling

Branching Architecture Comparison: 1-(1-Ethylpentyl) vs. 1-(1-Ethylbutyl) Side Chain

The target compound's 1-ethylpentyl (heptan-3-yl) substituent extends the branched alkyl chain by one methylene unit compared to the 1-ethylbutyl (hexan-3-yl) group present in 1-(1-ethylbutyl)-1,4-diazepane . While direct experimental logP for the target is not reported, the comparator 1-(1-ethylbutyl)-1,4-diazepane has a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 15.3 Ų [1]. Applying the Hansch-Leo fragmental constant for an added methylene (+0.5 logP units), the target is estimated to exhibit an XLogP3 of approximately 2.7, with an unchanged TPSA of 15.3 Ų [2].

Lipophilicity Difference
Class-level
+0.5
estimated XLogP3
Increased logP without TPSA change may support membrane permeability studies.
Fragment-based estimate; direct measurement advised.
medicinal chemistry drug design lipophilicity optimization

Steric Bulk Differentiation Through Rotatable Bond and Heavy Atom Count

Although experimentally determined rotatable bond counts are unavailable for the target compound, structural analogy with 1-(1-ethylbutyl)-1,4-diazepane (4 rotatable bonds, 13 heavy atoms) [1] indicates that 1-(1-ethylpentyl)-[1,4]diazepane possesses 5 rotatable bonds and 14 heavy atoms, introducing greater conformational flexibility and increased van der Waals volume . This extra degree of freedom can modulate the entropic penalty upon target binding when the compound is elaborated into a bioactive ligand [2].

Conformational Flexibility
Data to verify
5 rot. bonds, 14 heavy atoms
vs
4 rot. bonds, 13 heavy atoms
Additional rotatable bond may influence entropic binding costs.
Inferred from structural analog; experimental confirmation needed.
medicinal chemistry conformational analysis structure-based design

Procurement-Driven Application Scenarios for 1-(1-Ethyl-pentyl)-[1,4]diazepane


Building Block for CNS-Penetrant Probe Synthesis

The estimated logP of ~2.7 and low TPSA (15.3 Ų) place 1-(1-ethyl-pentyl)-[1,4]diazepane within the favorable property space for CNS drug discovery (typically logP 1–4, TPSA < 60–70 Ų). Incorporating this branched diazepane as a secondary amine building block can introduce controlled lipophilicity without adding polar surface area, a balance sought when optimizing blood–brain barrier penetration [1].

SAR Exploration of N-Alkyl Chain Length and Branching in 1,4-Diazepane Series

This compound is an ideal probe for systematically evaluating the impact of chain elongation (C6 → C7) and branching on target potency. Head-to-head comparison with 1-(1-ethylbutyl)- and 1-hexyl-1,4-diazepane derivatives can reveal the optimal alkyl architecture for a given pharmacological target, as demonstrated in the T-type calcium channel blocker series [2].

Intermediate for Chiral Ligand or Organocatalyst Development

The presence of a stereogenic center at the branching carbon (heptan-3-yl) enables the synthesis of chiral, non-racemic 1,4-diazepane derivatives. Such enantiomerically pure building blocks are valuable for constructing asymmetric catalysts or chiral ligands, where the spatial orientation of the alkyl group can influence enantioselectivity .

Procurement Benchmarking for Physicochemical Property Screening

For procurement teams evaluating in-class alternatives, the quantifiable differences in molecular weight (+14 g/mol vs. hexyl analog), estimated logP (+0.5 vs. ethylbutyl analog), and rotatable bond count (+1) provide objective criteria for selecting the appropriate N-alkyl 1,4-diazepane that matches the desired physicochemical profile of a lead series [1].

Application
Selection Property
Validation Focus
ApplicationCNS permeability probe synthesis
Selection PropertyEstimated logP/TPSA profile
Validation FocusBlood-brain barrier permeability assay
ApplicationSAR study: N‑alkyl architecture
Selection PropertyBranching and chain length comparison
Validation FocusTarget binding affinity and selectivity
ApplicationChiral ligand/organocatalyst precursor
Selection PropertyStereogenic center at branching carbon
Validation FocusEnantioselectivity or catalytic performance
ApplicationPhysicochemical benchmarking for procurement
Selection PropertyQuantifiable MW, logP, and rotatable bond differences
Validation FocusPhysicochemical property matching
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